N-(8-butoxyquinolin-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-butoxyquinolin-5-yl)butanamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound is of particular interest due to its unique chemical structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)butanamide typically involves the reaction of 8-butoxyquinoline with butanoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography. The overall reaction can be represented as follows:
8-butoxyquinoline+butanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(8-butoxyquinolin-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its analgesic, antiallodynic, and anticonvulsant activities.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to neuronal sodium channels and L-type calcium channels, which may contribute to its anticonvulsant and analgesic effects . The compound may also interact with other receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)benzamide: Another quinoline derivative with similar biological activities.
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: A compound with antidiabetic potential.
N-(8-hydroxy-5-nitroquinolin-7-yl)thiophen-2-ylmethyl-2-methylpropanamide: Known for its antifungal properties.
Uniqueness
N-(8-butoxyquinolin-5-yl)butanamide is unique due to its specific butoxy substitution on the quinoline ring, which may confer distinct pharmacological properties compared to other quinoline derivatives
Properties
Molecular Formula |
C17H22N2O2 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)butanamide |
InChI |
InChI=1S/C17H22N2O2/c1-3-5-12-21-15-10-9-14(19-16(20)7-4-2)13-8-6-11-18-17(13)15/h6,8-11H,3-5,7,12H2,1-2H3,(H,19,20) |
InChI Key |
SVZHJGGCMBIJNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)CCC)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.